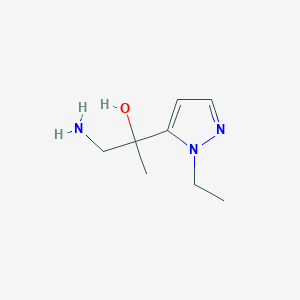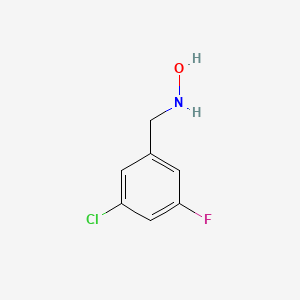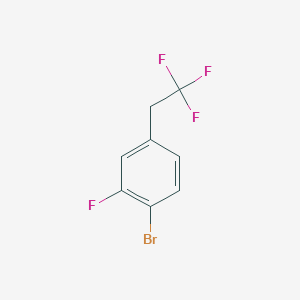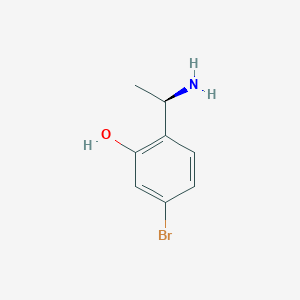
(R)-2-(1-Aminoethyl)-5-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-5-bromophenol is a chiral compound with the molecular formula C8H10BrNO It is a derivative of phenol, featuring a bromine atom at the 5-position and an aminoethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-5-bromophenol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)-5-bromophenol may involve the use of biocatalysts such as omega-transaminase, which offers high selectivity and efficiency. The process includes:
Stirring: Uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution.
Reaction: Adding a substrate like 5-fluoro-2-hydroxyacetophenone and heating the mixture under vacuum conditions to 25-35°C.
Post-Treatment: After the reaction, the product is purified through acid-alkali extraction, concentration, and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium thiolate or sodium methoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, amines, and various substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
®-2-(1-Aminoethyl)-5-bromophenol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a chiral sensor for the determination of the absolute configuration of amino acid derivatives.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-5-bromophenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy, facilitating the enantiodifferentiation of amino acid derivatives. The compound’s effects are mediated through its binding to specific sites on the target molecules, leading to changes in their chemical or physical properties .
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminoethyl)phenol: Similar structure but lacks the bromine atom at the 5-position.
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar structure but has a fluorine atom instead of bromine.
Uniqueness
®-2-(1-Aminoethyl)-5-bromophenol is unique due to the presence of both the bromine atom and the chiral aminoethyl group, which confer distinct chemical reactivity and selectivity. This makes it particularly valuable in chiral synthesis and as a chiral sensor .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
XLNAIXDISZVKQD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
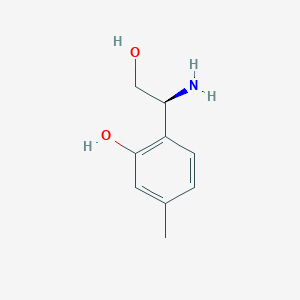

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
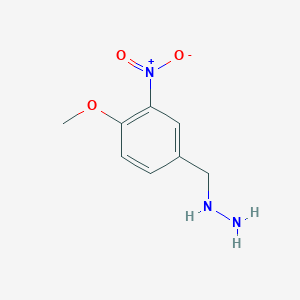
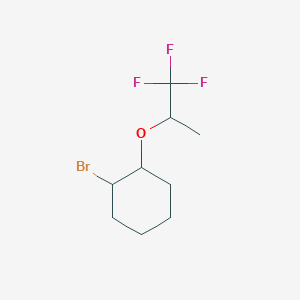

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
